4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine
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Overview
Description
4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine is a heterocyclic compound that features a thiazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction where the thiazole derivative reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of 4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets. For instance, it has been shown to increase reactive oxygen species (ROS) in fungal cells, leading to oxidative damage and cell death . The compound may also interact with enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: Known for its antifungal and antimicrobial properties.
2,4-Disubstituted thiazoles: These compounds exhibit a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine is unique due to its specific structural features that confer distinct biological activities. Its combination of a thiazole ring with a piperidine ring allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-phenyl-2-(piperidin-4-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-4-13(5-3-1)14-11-18-15(17-14)10-12-6-8-16-9-7-12/h1-5,11-12,16H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDWOAPUHPHCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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